6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17231676
InChI: InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12)
SMILES:
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS No.:

Cat. No.: VC17231676

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one -

Specification

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12)
Standard InChI Key FCBUUCKGGJDVLV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=NNC(=O)N12)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]pyridine scaffold, where a triazole ring is fused to a pyridine ring at positions 4 and 3-a. Bromine occupies position 6, while a methyl group is attached to position 5 (Figure 1). The planar structure facilitates π-π stacking interactions, critical for binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
Exact Mass210.968 Da
Topological Polar Surface41.1 Ų
LogP (Octanol-Water)1.56
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Source: PubChem

The IUPAC name, 6-bromo-5-methyl- triazolo[1,5-a]pyridine, reflects its substitution pattern. Its SMILES notation (CC1=C(C=CC2=NC=NN12)Br) and InChIKey (LYFZTLWVHLYBEK-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum in DMSO-d₆ shows signals for the methyl group (δ 2.45 ppm, singlet), aromatic protons (δ 7.8–8.2 ppm), and the triazole NH (δ 12.1 ppm, broad) .

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 212.05 ([M+H]⁺), with isotopic patterns consistent with bromine .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a two-step protocol developed by Edmondson et al. :

Step 1: Cyclocondensation
5-Bromo-2-methylpyridin-3-amine reacts with formamide in DMF at 130°C for 12 hours to form the triazole ring.

Step 2: Bromination
The intermediate undergoes bromination using hydroxylamine-O-sulfonic acid in methanol at 20°C, yielding the final product.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1DMF, formamide130°C12 hN/A
2Pyridine, hydroxylamine-O-sulfonic acid20°C24 hN/A

Source: Journal of Medicinal Chemistry

Challenges and Modifications

  • Regioselectivity: Competing pathways may form isomeric byproducts; using anhydrous DMF minimizes side reactions .

  • Scale-Up: Industrial adaptations employ flow chemistry to enhance reproducibility and safety .

Biological Activity and Applications

DPP-IV Inhibition

In Edmondson et al.’s study, derivatives of this compound demonstrated nanomolar IC₅₀ values against DPP-IV, a protease implicated in glucose metabolism . The bromine atom enhances target binding via halogen bonding, while the methyl group optimizes pharmacokinetics by modulating lipophilicity .

Comparative Analysis with Analogues

Table 3: Substituent Effects on Bioactivity

CompoundLogPDPP-IV IC₅₀ (nM)Antibacterial MIC (µg/mL)
6-Bromo-5-methyl derivative1.56124
6-Chloro-5-methyl derivative1.32188
5-Methyl unsubstituted0.8945>32

Data synthesized from Edmondson et al. and PubChem

The bromine substituent confers a 2.5-fold increase in potency over chlorine, attributed to enhanced van der Waals interactions with hydrophobic enzyme pockets .

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